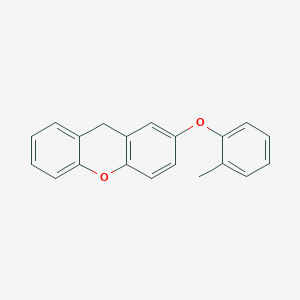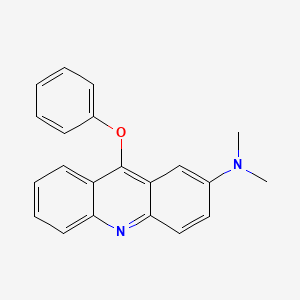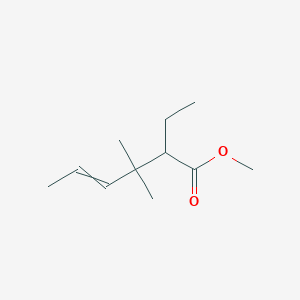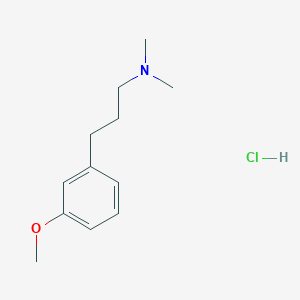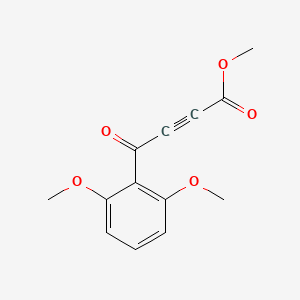![molecular formula C30H20Cl2 B14595281 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene CAS No. 60949-07-7](/img/structure/B14595281.png)
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is a chemical compound belonging to the family of anthracene derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. The general procedure includes the use of palladium catalysts, base, and appropriate solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar cross-coupling techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production also ensures strict quality control measures to maintain the consistency and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in photodynamic therapy or as a fluorescent probe .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is unique due to the presence of 4-chlorophenyl groups, which impart distinct photophysical properties. These properties make it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Eigenschaften
CAS-Nummer |
60949-07-7 |
|---|---|
Molekularformel |
C30H20Cl2 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
9,10-bis[2-(4-chlorophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C30H20Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-20H |
InChI-Schlüssel |
WVPYAQOFQCJHEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)Cl)C=CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


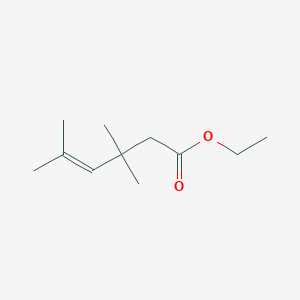
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

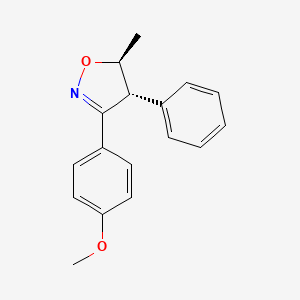

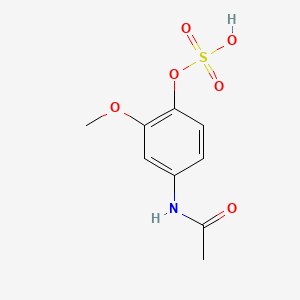

![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
